molecular formula C16H16FN5O B10961034 1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide

1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10961034
M. Wt: 313.33 g/mol
InChI Key: NWFAWWXLMRWDKX-UHFFFAOYSA-N
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Description

1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrazole ring, a fluorobenzyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole derivative.

    Ethylation: The ethyl group is added through an alkylation reaction, typically using ethyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide
  • 1-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide

Uniqueness

1-ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H16FN5O

Molecular Weight

313.33 g/mol

IUPAC Name

1-ethyl-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H16FN5O/c1-2-21-8-7-15(20-21)16(23)19-14-9-18-22(11-14)10-12-3-5-13(17)6-4-12/h3-9,11H,2,10H2,1H3,(H,19,23)

InChI Key

NWFAWWXLMRWDKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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